布洛芬酰基葡萄糖醛酸

描述

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, also known as MMB-Gly, is a synthetic cannabinoid receptor agonist that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent and selective agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

科学研究应用

药物诱导毒性的介质

酰基葡萄糖醛酸 (AG) 代谢物,如布洛芬酰基葡萄糖醛酸,作为药物诱导毒性的介质的作用仍然存在争议 . 这些代谢物会导致与多个生物系统的意外相互作用 . 已知它们会抑制关键酶和转运蛋白 .

羧酸药物的生物活化

酰基葡萄糖醛酸在羧酸药物的生物活化中起着重要作用 . 它们是在动物和人类中含有羧酸的药物代谢的结果而形成的 .

生物分子的共价修饰

酰基葡萄糖醛酸,包括布洛芬酰基葡萄糖醛酸,可以共价修饰生物分子,包括蛋白质、脂类和核酸 . 这些反应要么通过大分子亲核中心的酰基转移,要么通过蛋白质残基的糖基化而发生 .

镇痛和抗炎作用

布洛芬的酰基葡萄糖醛酸代谢物已被发现具有镇痛和抗炎作用 . 已证明它会抑制由活性 TRPA1 激动剂诱发的钙反应 .

抑制 IL-8 释放

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, wear eye/face protection, not to breathe dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Ibuprofen acyl glucuronide primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This channel is expressed primarily in nociceptors, which mediate the action of proalgesic and inflammatory agents .

Mode of Action

Ibuprofen acyl glucuronide, unlike other types of glucuronide, exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .

Biochemical Pathways

The primary pathway of metabolism for carboxylic acid-containing drugs like ibuprofen is conjugation with glucuronic acid, resulting in the formation of acyl glucuronides . These often circulate in plasma before being excreted in urine and bile .

Pharmacokinetics

Ibuprofen is rapidly absorbed and metabolized to its acyl glucuronides . The pharmacokinetic parameters of ibuprofen exhibit notable variability among individuals .

Result of Action

The acyl-glucuronide metabolite of ibuprofen has analgesic and anti-inflammatory effects via the TRPA1 channel . It has been implicated in the toxicity of several carboxylic acid-containing drugs . Covalent binding of ibuprofen to plasma protein has been observed in all patients, correlating well with the area under the plasma concentration versus time curve of ibuprofen glucuronide .

Action Environment

The inherent instability of acyl glucuronides under physiological conditions, along with their ability to inhibit key enzymes and transporters, and interact with several biological systems, can influence the compound’s action, efficacy, and stability .

This article provides a comprehensive overview of the mechanism of action of Ibuprofen acyl glucuronide. The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

生化分析

Biochemical Properties

Ibuprofen acyl glucuronide is a reactive metabolite that exhibits a degree of electrophilicity . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .

Cellular Effects

The cellular effects of Ibuprofen acyl glucuronide are complex and multifaceted. The compound has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen acyl glucuronide involves its reactivity with biological molecules. It can covalently modify proteins, lipids, and nucleic acids through transacylation or glycation . This can lead to changes in the function of these molecules, potentially contributing to the observed toxic effects .

Temporal Effects in Laboratory Settings

The effects of Ibuprofen acyl glucuronide can change over time in laboratory settings. The compound is inherently unstable under physiological conditions, which can lead to significant challenges in assessing its safety .

Dosage Effects in Animal Models

The effects of Ibuprofen acyl glucuronide can vary with different dosages in animal models. High doses of the compound have been associated with increased toxicity, potentially due to the formation of protein adducts .

Metabolic Pathways

Ibuprofen acyl glucuronide is involved in the metabolism of carboxylic acid-containing drugs. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes .

Transport and Distribution

Given its reactivity, it is likely that it can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Ibuprofen acyl glucuronide is not well characterized. Given its reactivity and ability to covalently modify biological molecules, it is likely that it can be found in various compartments or organelles within the cell .

属性

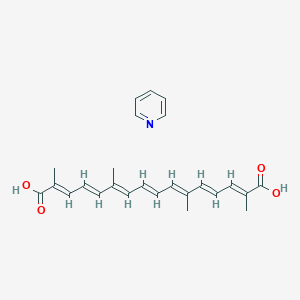

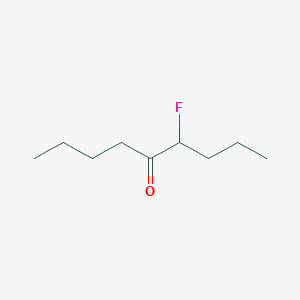

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOLXXZAJIAUGR-JPMMFUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921613 | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115075-59-7 | |

| Record name | Ibuprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115075-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115075597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the expression of human solute carrier family transporters in the skin, particularly in relation to a compound like Ibuprofen acyl glucuronide?

A1: The research paper titled "Expression of human solute carrier family transporters in skin: possible contributor to drug-induced skin disorders" [] investigates the role of transporter proteins in drug distribution within the skin. While it doesn't directly focus on Ibuprofen acyl glucuronide, understanding the presence and activity of these transporters in the skin is crucial. These transporters could potentially influence the distribution and concentration of drugs like Ibuprofen and its metabolites, including Ibuprofen acyl glucuronide, within skin layers. This knowledge is important for understanding both the efficacy and potential for local side effects of drugs like Ibuprofen.

Q2: How do researchers typically measure the concentration of Ibuprofen acyl glucuronide in plasma?

A2: The study "Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction" [] describes a specific method for quantifying Ibuprofen and its metabolite, Ibuprofen acyl glucuronide, in plasma samples. The method employs high-performance liquid chromatography (HPLC) coupled with solid-phase extraction. This technique allows scientists to separate and accurately measure the concentrations of both compounds, providing valuable data for understanding the pharmacokinetics of Ibuprofen and its metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)